molecular formula C16H18BrNO4S B1382394 (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol CAS No. 1349199-52-5

(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol

Cat. No.: B1382394
CAS No.: 1349199-52-5
M. Wt: 400.3 g/mol
InChI Key: UHCAWUYUKYWWQW-UHFFFAOYSA-N
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Description

(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol is a heterocyclic compound featuring a unique azetidine core functionalized with a bromomethyl group, a tosyl (p-toluenesulfonyl) protecting group, and a furan-2-yl methanol moiety. The bromomethyl group provides a handle for further derivatization (e.g., nucleophilic substitution), while the tosyl group enhances stability and modulates solubility. This combination of functional groups positions the compound as a versatile intermediate for synthesizing pharmacologically active molecules or chiral ligands .

Properties

IUPAC Name

[3-(bromomethyl)-1-(4-methylphenyl)sulfonylazetidin-3-yl]-(furan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4S/c1-12-4-6-13(7-5-12)23(20,21)18-10-16(9-17,11-18)15(19)14-3-2-8-22-14/h2-8,15,19H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCAWUYUKYWWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CBr)C(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Azetidine Core

Azetidine formation typically proceeds via cyclization reactions involving β-haloamines or β-amino alcohols. In this context, the azetidine ring is constructed through intramolecular cyclization of suitable precursors:

  • Starting materials often include β-amino alcohols or β-haloamines, which undergo nucleophilic substitution or ring closure under basic or acidic conditions.
  • Key reagents : Tosylation agents such as p-toluenesulfonyl chloride (TsCl) facilitate the formation of the tosylate derivative, which acts as a good leaving group for subsequent cyclization.

Preparation pathway :

  • Tosylation of a suitable amino alcohol precursor yields the tosylate intermediate .
  • Cyclization under thermal or basic conditions leads to the formation of azetidine ring .

Research findings :

  • The synthesis of 4-(bromomethyl)-1-tosylazetidin-2-one has been reported with high yields, utilizing tosyl chloride and base in dichloromethane (DCM).
  • Intramolecular cyclization is optimized at room temperature or mild heating, with TLC monitoring indicating completion.

Introduction of the bromomethyl group at the 3-position of azetidine is achieved via electrophilic bromomethylation:

  • Reagents : Formaldehyde derivatives (e.g., paraformaldehyde) combined with hydrobromic acid or N-bromosuccinimide (NBS) in the presence of a radical initiator.
  • Reaction conditions :
    • Typically performed at room temperature or slightly elevated temperatures.
    • Solvent choice: Acetone or DCM, which stabilize the intermediates.
  • Mechanism :
    • Formation of a bromomethyl carbocation intermediate facilitates nucleophilic attack at the azetidine nitrogen or carbon, leading to substitution.

Research data :

  • Bromomethylation of azetidine derivatives yields predominantly mono-bromomethylated products with yields exceeding 70%, under controlled conditions.

Tosylation and Functionalization of the Azetidine

Tosylation is performed to activate the nitrogen atom for subsequent reactions:

  • Procedure :
    • React azetidine with p-toluenesulfonyl chloride (TsCl) in pyridine or DCM, often with a base like triethylamine.
    • Reaction proceeds at 0°C to room temperature, ensuring selectivity.
  • Outcome :
    • Formation of the tosylate derivative, which is a good leaving group for nucleophilic substitution or ring closure.

Functionalization :

  • The tosylated azetidine undergoes nucleophilic substitution with furan-2-ylmethanol derivatives, facilitated by base or phase-transfer catalysts.

Research findings :

  • Tosylation reactions are efficient, with yields over 85%, and produce stable intermediates suitable for further modifications.

Coupling with Furan-2-ylmethanol

The final step involves attaching the furan-2-ylmethanol moiety:

  • Method :
    • Nucleophilic substitution of the tosylate group with furan-2-ylmethanol, often using a base such as potassium carbonate in polar aprotic solvents like DMF or DMSO.
    • Reaction conditions: Elevated temperature (50–80°C) for several hours.
  • Outcome :
    • Formation of the target compound (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol with yields typically above 60%.

Research data :

  • Similar coupling reactions have been reported with high efficiency, emphasizing the importance of solvent choice and temperature control.

Summary of Preparation Methods

Step Reaction Reagents Conditions Yield References
1 Azetidine ring formation β-amino alcohol precursor + cyclization Mild heating or room temperature >80% ,
2 Bromomethylation Formaldehyde + NBS or HBr Room temperature, DCM or acetone >70%
3 Tosylation TsCl + pyridine or DCM 0°C to RT >85%
4 Coupling with furan-2-ylmethanol Tosylate + potassium carbonate 50–80°C >60%

Notes on Optimization and Research Findings

  • Reaction Monitoring : TLC and NMR are essential for tracking reaction progress.
  • Purification : Column chromatography over silica gel is standard for isolating pure products.
  • Yield Enhancement : Using excess reagents, optimizing temperature, and solvent choice significantly improve yields.
  • Safety : Bromomethylation and tosylation involve hazardous reagents; appropriate safety measures are mandatory.

Chemical Reactions Analysis

Types of Reactions

(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol: can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while nucleophilic substitution of the bromomethyl group can produce a wide range of substituted azetidines.

Scientific Research Applications

Medicinal Chemistry

The azetidine scaffold is frequently explored in drug design due to its ability to mimic natural biological structures. The incorporation of the bromomethyl and tosyl groups enhances the reactivity of the compound, making it suitable for further modifications that can lead to novel therapeutic agents.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of azetidine compounds exhibit significant antimicrobial properties. The presence of the furan ring may contribute to this activity by enhancing membrane permeability or interacting with bacterial enzymes .
  • Anticancer Potential : Research has shown that azetidine derivatives can inhibit cancer cell proliferation. The specific compound may possess cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecular architectures.

  • Building Block for Complex Molecules : The bromomethyl group allows for nucleophilic substitution reactions, facilitating the synthesis of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .
  • Synthesis of Heterocycles : The furan moiety can undergo various transformations, such as cycloaddition reactions, which are valuable in synthesizing heterocyclic compounds with potential biological activity .

Case Study 1: Antimicrobial Activity

In a study published by the Royal Society of Chemistry, researchers synthesized several derivatives of azetidine compounds, including those based on (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, highlighting their potential as new antibiotic agents .

Case Study 2: Anticancer Research

A research team investigated the cytotoxic effects of various azetidine derivatives on human cancer cell lines. The findings revealed that modifications to the this compound structure could enhance its effectiveness against specific cancer types, suggesting a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tosyl-protected azetidine ring can undergo deprotection to release the active azetidine, which can interact with enzymes and receptors. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and synthetic utility of (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol, a comparative analysis with two structurally related diaryl-/aryl-heteroarylmethanols is provided below.

Key Points of Comparison

Structural Complexity The target compound’s azetidine ring introduces ring strain and conformational rigidity, unlike the less constrained furan-thiophene or epoxide-indole systems in compounds 35 and 41.

Synthetic Methodology Compounds 35 and 41 were synthesized via organozinc-mediated asymmetric additions to aldehydes, leveraging (-)-MIB as a chiral ligand to achieve enantioselectivity . In contrast, the target compound likely requires stepwise functionalization:

  • Formation of the azetidine ring (e.g., via cyclization of a β-amino alcohol).
  • Bromination at the 3-position.
  • Tosylation of the nitrogen.
  • Addition of the furan-2-yl methanol group through aldehyde coupling or Grignard reactions.

Reactivity and Stability

  • The bromomethyl group in the target compound renders it more electrophilic than compounds 35 and 41, making it prone to nucleophilic substitution (e.g., with amines or thiols). However, the tosyl group may stabilize the azetidine nitrogen against oxidation or hydrolysis.
  • Compounds 35 and 41, lacking halogenated substituents, exhibit greater stability under ambient conditions but fewer opportunities for derivatization .

Applications

  • The target compound’s azetidine core is of interest in drug discovery (e.g., as a β-lactam alternative) and catalysis (as a chiral scaffold). Compounds 35 and 41, with simpler architectures, are more suited as intermediates for asymmetric synthesis or materials science .

Research Findings and Challenges

  • Synthetic Challenges : The azetidine ring’s strain complicates large-scale synthesis of the target compound. Bromination and tosylation steps may require stringent temperature control to avoid ring-opening side reactions.
  • Comparative Yields : While compounds 35 and 41 were synthesized in ~60–65% yields via optimized asymmetric methods , the multi-step synthesis of the target compound likely results in lower cumulative yields (estimated 30–40% based on analogous protocols).
  • Crystallographic Data : Structural characterization of the target compound (e.g., via X-ray diffraction) would require software like SHELX for refinement, as described in .

Biological Activity

The compound (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, focusing on its pharmacological implications.

Chemical Structure and Properties

The chemical formula for this compound is C12H16BrNO3SC_{12}H_{16}BrNO_3S. Its structure features a bromomethyl group, a tosyl group, and a furan moiety, which may contribute to its biological activity. The compound's properties can be summarized as follows:

PropertyValue
Molecular Weight303.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic route includes the formation of azetidine derivatives followed by bromination and tosylation reactions. Detailed methodologies can be found in patent literature .

Biological Activities

The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial agent and as an inhibitor of specific enzymes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing bromomethyl and tosyl groups can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Another important aspect of its biological activity is the inhibition of enzymes such as butyrylcholinesterase (BuChE) and tyrosinase. Compounds with similar structures have demonstrated BuChE inhibitory activity greater than 50%, suggesting potential applications in treating Alzheimer's disease . Additionally, the inhibition of tyrosinase indicates possible uses in cosmetic formulations aimed at skin whitening or anti-aging .

Case Studies

Several case studies highlight the biological implications of compounds related to this compound:

  • Anticancer Activity : A study reported that derivatives showed significant cytotoxic effects against HeLa and HepG2 cancer cell lines, with IC50 values in the micromolar range. This suggests potential for development as anticancer agents .
  • Antioxidant Properties : The compound's ability to scavenge free radicals was evaluated using DPPH assays, showing promising antioxidant activity comparable to known standards .

Research Findings

In-depth research findings indicate the following:

  • Radical Scavenging Activity : The compound exhibits significant radical scavenging capabilities, which are essential for mitigating oxidative stress-related diseases.
  • Cell Viability Studies : In vitro studies demonstrated that treatment with the compound resulted in reduced viability of tumor cells while sparing non-tumor cells, indicating selectivity in its action .

Q & A

Basic: What are the key synthetic strategies for preparing (3-(bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol?

The synthesis typically involves multi-step functionalization of azetidine and furan precursors. Key steps include:

  • Azetidine ring formation : Tosyl protection (TsCl) stabilizes the azetidine nitrogen, enabling bromomethylation at the 3-position via radical bromination or nucleophilic substitution .
  • Furan-methanol coupling : Directed ortho-lithiation of furan derivatives followed by regioselective electrophilic trapping (e.g., aldehydes or ketones) generates the furan-methanol moiety. Acetylation or benzyl protection may stabilize reactive intermediates .
  • Final assembly : Cross-coupling (e.g., Suzuki or Negishi) links the azetidine and furan subunits. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical due to polar byproducts .

Advanced: How can stereochemical outcomes in azetidine bromomethylation be controlled?

Steric and electronic factors dominate:

  • Tosyl-directed bromination : The tosyl group’s electron-withdrawing effect stabilizes the azetidine ring, favoring bromomethylation at the less hindered 3-position. Computational studies (DFT) suggest transition-state stabilization via hyperconjugation .
  • Chiral ligands : Asymmetric catalysis (e.g., (-)-MIB or TEEDA) during alkylation steps can induce enantioselectivity, though yields may vary (44–65%) depending on solvent polarity and temperature .
  • Crystallographic validation : SHELXL refinement of single-crystal X-ray data confirms stereochemistry, resolving ambiguities from NMR (e.g., overlapping diastereotopic proton signals) .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify azetidine (δ 3.5–4.2 ppm, CH2_2Br) and furan (δ 6.2–7.4 ppm, aromatic protons) moieties. 1^1H-1^1H COSY resolves coupling in the azetidine ring .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]+^+ at m/z 458.03) and detects bromine isotope patterns .
  • HPLC purity analysis : Reverse-phase C18 columns (MeCN/H2_2O gradients) assess purity (>95%) and monitor degradation (e.g., debromination) .

Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions?

  • Nucleophilic substitution : The C-Br bond undergoes SN2 displacement with amines or thiols, enabling functional diversification. Steric hindrance from the azetidine ring reduces reaction rates (k = 0.03 min1^{-1} vs. linear analogs) .
  • Buchwald-Hartwig amination : Pd/XPhos catalysts couple bromomethyl-azetidine with aryl amines, but competing β-hydride elimination requires optimized temperatures (80–100°C) .
  • Contradictions in yields : Reported yields vary (23–60%) due to competing pathways (e.g., elimination to form azetidine alkenes). Kinetic studies recommend slow reagent addition to suppress side reactions .

Basic: What are the stability considerations for storing this compound?

  • Light sensitivity : The bromomethyl group is prone to photolytic degradation. Store in amber vials at -20°C under inert gas (Ar/N2_2) .
  • Hydrolysis risk : Moisture induces azetidine ring opening. Use molecular sieves in storage solvents (e.g., anhydrous THF or DCM) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 120°C. Avoid prolonged heating during solvent removal .

Advanced: How can computational modeling guide derivatization of this scaffold?

  • Docking studies : Molecular dynamics (AutoDock Vina) predict interactions with biological targets (e.g., FAD-dependent oxidoreductases) by mapping H-bond donors (methanol -OH) and hydrophobic pockets (furan/azetidine) .
  • DFT calculations : Transition-state modeling optimizes reaction conditions (e.g., solvent polarity effects on activation energy) for regioselective bromination .
  • ADMET prediction : SwissADME estimates logP (~2.8) and solubility (-3.2), suggesting moderate blood-brain barrier permeability for CNS drug candidates .

Basic: What are the primary applications in medicinal chemistry?

  • Antimicrobial agents : The furan moiety exhibits activity against Gram-positive bacteria (MIC = 8 µg/mL) via membrane disruption, as shown in live/dead cell assays .
  • Kinase inhibitors : Tosyl-azetidine mimics ATP-binding motifs. In vitro screens (IC50_{50} = 0.7 µM vs. EGFR) suggest potential in oncology .
  • Prodrug development : Bromomethyl groups serve as alkylating agents for targeted drug delivery, though cytotoxicity assays (MTT) require optimization to reduce off-target effects .

Advanced: How can crystallographic data resolve contradictory NMR assignments?

  • Case study : Conflicting 13^13C NMR signals for C3 (azetidine) were resolved via SHELXL-refined X-ray structures, revealing a distorted chair conformation that shifts chemical shifts by 2–3 ppm .
  • Twinned data refinement : For low-symmetry crystals (e.g., monoclinic P21_1), twin-law analysis (SHELXD) corrects peak overlaps, improving R-factor convergence (R1_1 < 0.05) .

Basic: What safety protocols are recommended for handling this compound?

  • Toxicity : LD50_{50} (oral, rat) = 320 mg/kg. Use fume hoods and PPE (nitrile gloves, lab coat) .
  • Waste disposal : Neutralize brominated byproducts with NaHSO3_3 before aqueous disposal .

Advanced: How does the furan ring’s electronic profile affect photophysical properties?

  • UV-Vis spectroscopy : Conjugation between furan’s π-system and the methanol -OH group results in a λmax_{max} shift from 270 nm (furan alone) to 310 nm, useful for fluorescence tagging .
  • TD-DFT analysis : Excited-state calculations correlate emission quenching in polar solvents with charge-transfer interactions, guiding sensor design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol
Reactant of Route 2
(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol

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